3-ethylpyridine-2-carbaldehyde
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Overview
Description
3-Ethylpyridine-2-carbaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes. It is characterized by the presence of an ethyl group at the third position and an aldehyde group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 3-ethylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent yields. The reaction conditions are optimized to maintain high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: 3-ethylpyridine-2-carboxylic acid.
Reduction: 3-ethylpyridine-2-methanol.
Substitution: 3-bromoethylpyridine-2-carbaldehyde.
Scientific Research Applications
3-Ethylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ethylpyridine-2-carbaldehyde is primarily related to its ability to form Schiff bases with amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, leading to the formation of an imine. The imine can further undergo various transformations, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the ethyl group, making it less hydrophobic.
3-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
4-Ethylpyridine-2-carbaldehyde: The ethyl group is positioned at the fourth position, altering its electronic and steric effects.
Uniqueness: 3-Ethylpyridine-2-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3-ethylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-9-8(7)6-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRFOCCHRVVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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